(+)-Dca-CC

lignin biodegradation enantioselective enzymology chiral metabolite analysis

(+)-DCA-CC, systematically named (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a chiral 1-benzofuran lignan formed by cyclodimerisation of ferulic acid. It functions as a bacterial xenobiotic metabolite and serves as a key dicarboxylic intermediate in the bacterial catabolism of the β-5 lignin dimer dehydrodiconiferyl alcohol (DCA).

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
Cat. No. B1245852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dca-CC
Synonyms8-5'-b diferulic acid
8-5'-diferulic acid
8-O-4'-diferulic acid
diferulic acid
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)O)C3=CC(=C(C=C3)O)OC)C=CC(=O)O
InChIInChI=1S/C20H18O8/c1-26-14-9-11(4-5-13(14)21)18-17(20(24)25)12-7-10(3-6-16(22)23)8-15(27-2)19(12)28-18/h3-9,17-18,21H,1-2H3,(H,22,23)(H,24,25)/b6-3+/t17-,18+/m0/s1
InChIKeyJTHPLBUVRLOJBB-KCILRPRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-DCA-CC (CAS 180579-78-6) Baseline Identity and Procurement-Relevant Characteristics


(+)-DCA-CC, systematically named (2S,3S)-5-[(E)-2-carboxyethenyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, is a chiral 1-benzofuran lignan formed by cyclodimerisation of ferulic acid [1]. It functions as a bacterial xenobiotic metabolite and serves as a key dicarboxylic intermediate in the bacterial catabolism of the β-5 lignin dimer dehydrodiconiferyl alcohol (DCA) [2]. The compound possesses two chiral centres (2S,3S) and is the enantiomer of (–)-DCA-CC (2R,3R) [1].

1
Chiral metabolite standard for bacterial lignin catabolism studies Defined (2S,3S) enantiomer for PhcF-specific assays
2
Stereochemical-control probe for enantioselective enzyme characterization Reported absolute enantiospecificity with PhcF decarboxylase
3
HPLC/LC-MS chiral reference standard for β-5 dimer metabolite profiling Commercially supplied with verified chiral purity documentation

Why Generic Substitution of (+)-DCA-CC with In-Class Lignin Dimers or Its Enantiomer Fails


Substituting (+)-DCA-CC with the (–)-enantiomer, the monocarboxylate analog DCA-C, the parent alcohol DCA, or non-cyclic diferulic acids is not functionally equivalent. The bacterial decarboxylase PhcF exhibits strict enantiospecificity for (+)-DCA-CC, whereas PhcG exclusively converts (–)-DCA-CC [1]. Similarly, the upstream oxidase pair PhcC/PhcD is enantiospecific for (+)- and (–)-DCA-C respectively [2]. Non-cyclic 8,5-diferulic acid lacks the dihydrobenzofuran ring that defines the substrate geometry recognized by PhcF/PhcG, and DCA-C lacks the A-ring carboxyl group required for decarboxylation. Consequently, interchange leads to either complete loss of enzymatic turnover or drastically altered kinetics, invalidating comparative studies.

Enantiomer mismatch (–)-DCA-CC is inert toward PhcF; interchange may result in complete loss of enzymatic turnover and null data in PhcF-based assays.
Scaffold class mismatch Non-cyclic 8,5-diferulic acid lacks the dihydrobenzofuran ring required for PhcF/PhcG recognition; substitution may invalidate decarboxylation endpoint interpretation.
Functional group mismatch Monocarboxylate analog DCA-C does not contain the A-ring carboxyl group; direct replacement may shift reaction kinetics and pathway flux profiling.

Quantitative Differentiation Evidence for (+)-DCA-CC Against Closest Analogs


Enantioselective Decarboxylation Kinetics: PhcF vs. PhcG on (+)- and (–)-DCA-CC

Purified recombinant PhcF decarboxylates (+)-DCA-CC with a Km of 84 μM and Vmax of 307 μmol·min⁻¹·mg⁻¹, whereas PhcG acts on (–)-DCA-CC with a Km of 103 μM and Vmax of 137 μmol·min⁻¹·mg⁻¹ [1]. PhcF shows no detectable activity toward (–)-DCA-CC and PhcG shows no activity toward (+)-DCA-CC, confirming absolute enantiospecificity [1]. The catalytic efficiency (Vmax/Km) of PhcF for (+)-DCA-CC is approximately 3.66 μmol·min⁻¹·mg⁻¹·μM⁻¹, 2.8-fold higher than the 1.33 μmol·min⁻¹·mg⁻¹·μM⁻¹ of PhcG for (–)-DCA-CC.

PhcF vs. PhcG Kinetics
Head-to-head
PhcF Vmax 2.2× higher; catalytic efficiency 2.8× higher; absolute enantiospecificity
Enantiomer-attribution review for PhcF-dependent decarboxylation studies
PhcF Km 84 μM, Vmax 307 μmol·min⁻¹·mg⁻¹ vs. PhcG Km 103 μM, Vmax 137 μmol·min⁻¹·mg⁻¹
lignin biodegradation enantioselective enzymology chiral metabolite analysis

Enantiospecific Substrate Channeling: PhcF and PhcG Exhibit No Cross-Enantiomer Activity

Disruption of phcF in Sphingobium sp. SYK-6 markedly decreases (+)-DCA-CC conversion but does not affect (–)-DCA-CC turnover; disruption of phcG shows the reciprocal phenotype [1]. Purified PhcF converts (+)-DCA-CC to DCA-S with no detectable product formation from (–)-DCA-CC, and vice versa for PhcG [1]. This establishes that (+)-DCA-CC is the obligatory substrate for PhcF and cannot be functionally replaced by its enantiomer.

Enantiospecific Channeling
Head-to-head
PhcF converts only (+)-DCA-CC; PhcG converts only (–)-DCA-CC; gene disruption confirms reciprocal phenotype
Stereochemical-control context; only (+)-enantiomer enables PhcF activity measurement
Binary substrate specificity validated in Sphingobium sp. SYK-6 knockout mutants
enzyme specificity chiral separation lignin catabolic pathway

Upstream Enantioselective Oxidation: PhcC/PhcD Specificity for (+)- and (–)-DCA-C

In the preceding catabolic step, the membrane-associated oxidases PhcC and PhcD are essential for conversion of (+)-DCA-C and (–)-DCA-C respectively [1]. PhcC and PhcD mutants accumulate the respective enantiomer of DCA-C, and heterologous expression in E. coli confers enantioselective oxidation activity [1]. DCA-C oxidation activity was induced 1.6-fold when SYK-6 cells were grown on DCA [1]. Although this study did not measure kinetic constants of PhcC/PhcD, the demonstrated enantioselectivity at the DCA-C stage means that the chirality of the downstream metabolite DCA-CC is predetermined; racemic or enantiomerically impure starting material would generate a mixture of DCA-CC enantiomers.

Upstream Oxidase Specificity
Cross-study
PhcC/PhcD exhibit reciprocal enantiospecificity for (+)-DCA-C and (–)-DCA-C; 1.6-fold induction on DCA growth
Enantiomer-attribution review for metabolic flux studies from DCA to DCA-CC
Racemic starting material would confound downstream chiral intermediate interpretation
enantioselective oxidation lignin dimer catabolism GMC oxidoreductase

Defined Stereochemical Identity and Commercial Purity Enables Reproducible Enzymology

Commercially sourced (+)-DCA-CC (CAS 180579-78-6) is supplied with specified enantiomeric identity as the (2S,3S)-enantiomer and standard purity levels of 95% and 98% depending on supplier. Certificates of analysis typically include HPLC, NMR, and/or GC data verifying both chemical purity and stereochemical assignment . In contrast, generic ferulic acid dimers such as 8,5-diferulic acid (CAS 180579-78-6 often misassigned) may be sold as undefined mixtures of cyclic and non-cyclic forms or as racemates, without explicit stereochemical documentation.

Commercial Purity & Identity
Data to verify
Supplied at ≥95% purity with documented (2S,3S) configuration via HPLC/NMR/GC
Lot attribute review for reproducible enzymology; minimizes risk of racemic or isomeric mixture procurement
Source-specific certificate of analysis should be reviewed; generic analogs may lack stereochemical documentation
chiral purity chemical procurement analytical standard

Structural Distinction: Dihydrobenzofuran Scaffold vs. Non-Cyclic Diferulic Acids

(+)-DCA-CC contains a 2,3-dihydro-1-benzofuran core formed by intramolecular cyclisation during ferulic acid dimerisation, whereas 8,5-diferulic acid (non-cyclic) retains an open-chain stilbenoid structure [1]. The dihydrobenzofuran oxygen atom participates in the coumaran ring that undergoes spontaneous ether cleavage only after enzymatic decarboxylation of the A-ring side chain [2]. Non-cyclic diferulic acids lack this ring strain and cannot undergo the same decarboxylation-elimination cascade, making them inert toward PhcF/PhcG.

Dihydrobenzofuran Scaffold
Class-level
1-benzofuran core vs. non-cyclic stilbenoid; only cyclic scaffold undergoes decarboxylation-elimination cascade
Structural class context for PhcF/PhcG substrate recognition; non-cyclic analogs are structurally incapable of turnover
Class-level inference based on ChEBI ontology and pathway characterization
benzofuran lignan cyclodimer structure-activity relationship

Optimal Research and Industrial Application Scenarios for (+)-DCA-CC Based on Quantitative Evidence


In Vitro Characterization of PhcF Decarboxylase and DUF3237-Domain Enzymes

Researchers performing kinetic assays on recombinant PhcF require enantiopure (+)-DCA-CC as the substrate, because PhcF exhibits no activity toward (–)-DCA-CC. The reported Km (84 μM) and Vmax (307 μmol·min⁻¹·mg⁻¹) provide a validated benchmark for enzyme preparation quality control [1]. Use of racemic or (–)-DCA-CC yields false negatives and invalidates kinetic parameter determination.

Lignin β-5 Dimer Catabolic Pathway Reconstitution and Flux Analysis

For in vitro reconstitution of the complete phenylcoumaran degradation pathway (DCA → DCA-C → DCA-CC → DCA-S → vanillin + 5-formylferulate), (+)-DCA-CC is the obligatory intermediate downstream of PhcC and upstream of PhcF [1][2]. Its use ensures that the chiral integrity of the pathway is preserved, enabling accurate measurement of metabolic flux and intermediate accumulation in mutant backgrounds.

Enantioselective Enzyme Inhibitor Screening Targeting Lignin-Degrading Bacteria

High-throughput screens designed to discover inhibitors of PhcF or PhcG rely on the differential activity of these enzymes toward (+)- and (–)-DCA-CC respectively. The 2.8-fold difference in catalytic efficiency between PhcF/(+)-DCA-CC and PhcG/(–)-DCA-CC [1] provides a quantitative window for detecting enantiomer-specific inhibition. Using the correct enantiomer avoids confounding mixed-enantiomer artifacts.

Chiral Analytical Standard for Lignin-Derived Metabolite Profiling

In LC-MS or HPLC-based metabolomics of lignin-degrading bacterial cultures, (+)-DCA-CC serves as a chiral reference standard to distinguish it from (–)-DCA-CC and other isobaric metabolites. Its defined (2S,3S) stereochemistry and commercial availability at ≥95% purity enable unambiguous peak assignment and quantification in complex biological matrices.

Application
Selection Property
Validation Focus
PhcF decarboxylase kinetic assays
Enantiomer-specific substrate identity
PhcF enantiospecificity confirmation; benchmark Km/Vmax review
β-5 dimer pathway reconstitution
Chiral intermediate integrity
Metabolic flux accuracy; mutant intermediate accumulation profiling
Enantioselective enzyme inhibitor screening
Stereochemical-control assay context
Enantiomer-specific inhibition window; avoidance of mixed-enantiomer artifacts
Lignin metabolite chiral reference standard
Verified enantiomeric purity documentation
Unambiguous peak assignment in HPLC/LC-MS metabolomics matrices

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